![molecular formula C14H15ClN4O2S B063604 [(2-Anilino-4-chlorobenzoyl)amino]thiourea CAS No. 195370-32-2](/img/structure/B63604.png)
[(2-Anilino-4-chlorobenzoyl)amino]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Anilino-4-chlorobenzoyl)amino]thiourea is a chemical compound that has been extensively studied for its potential applications in scientific research. Also known as ACTU, it is a thiourea derivative that has been synthesized using various methods, including the reaction of 2-anilino-4-chlorobenzoyl chloride with thiourea. In
Applications De Recherche Scientifique
ACTU has been extensively studied for its potential applications in scientific research. It has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of ACTU is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various cellular processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation.
Biochemical and Physiological Effects:
ACTU has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation and oxidative stress in various tissues. Additionally, it has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ACTU in lab experiments is its broad range of potential applications. It has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties, making it a versatile compound for studying various cellular processes. However, one limitation of using ACTU is its potential toxicity. It has been shown to be toxic to some cells at high concentrations, and caution should be taken when using it in lab experiments.
Orientations Futures
There are many future directions for research on ACTU. One area of interest is its potential use in the treatment of neurodegenerative diseases. It has been shown to protect against neuronal damage in animal models of these diseases, and further research could explore its potential as a therapeutic agent. Additionally, further research could explore its potential use in the treatment of viral infections, as it has been shown to have anti-viral properties.
Méthodes De Synthèse
ACTU can be synthesized using various methods, including the reaction of 2-anilino-4-chlorobenzoyl chloride with thiourea. This method involves the reaction of the two compounds in a solvent, such as ethanol or methanol, at a specific temperature and pressure. The resulting product is a white or yellow crystalline solid that is soluble in organic solvents.
Propriétés
| 195370-32-2 | |
Formule moléculaire |
C14H15ClN4O2S |
Poids moléculaire |
320.8 g/mol |
Nom IUPAC |
[(2-anilino-4-chlorobenzoyl)amino]thiourea |
InChI |
InChI=1S/C14H13ClN4OS/c15-9-6-7-11(13(20)18-19-14(16)21)12(8-9)17-10-4-2-1-3-5-10/h1-8,17H,(H,18,20)(H3,16,19,21) |
Clé InChI |
CRDZEMKYSXSZPU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)C(=O)NNC(=S)N |
SMILES canonique |
C1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)C(=O)NNC(=S)N |
Synonymes |
Benzoic acid, 4-chloro-2-(phenylamino)-, 2-(aminothioxomethyl)hydrazid e |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


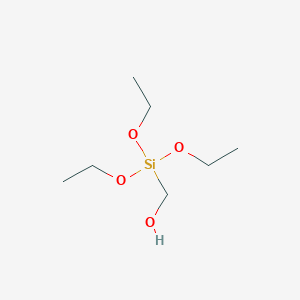
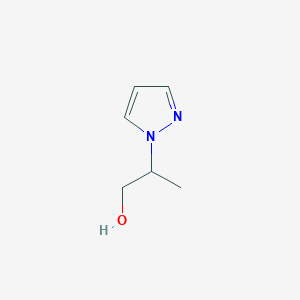
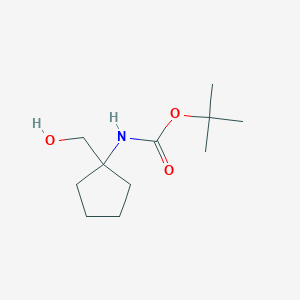
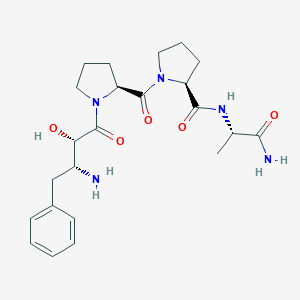
![(1S,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbaldehyde](/img/structure/B63529.png)
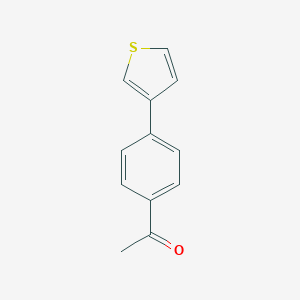
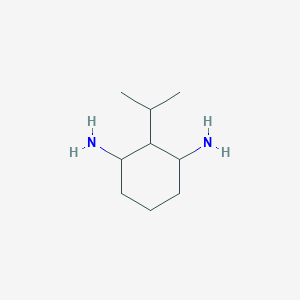
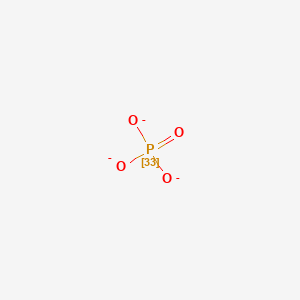
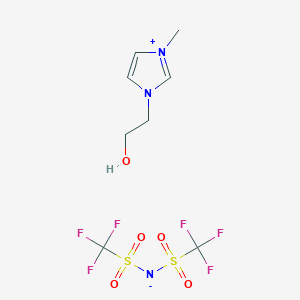
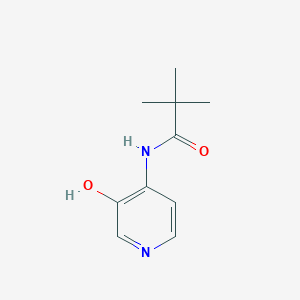
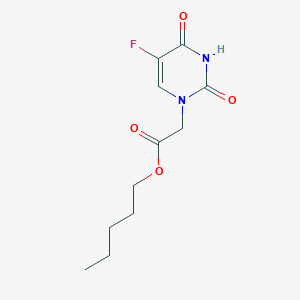
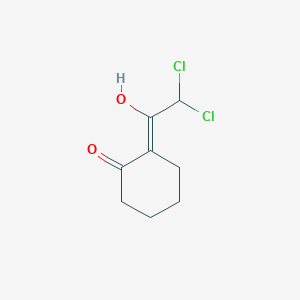
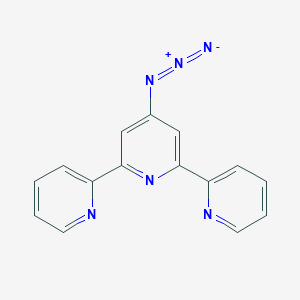
![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]decan-10-one](/img/structure/B63551.png)
